1-(3-Phenylpropyl)piperazine-2,6-dione
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Overview
Description
1-(3-Phenylpropyl)piperazine-2,6-dione is a heterocyclic compound that features a piperazine ring substituted with a phenylpropyl group at the nitrogen atom and two carbonyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Phenylpropyl)piperazine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials. The process may include steps such as the formation of intermediate compounds, purification, and final cyclization under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)piperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.
Scientific Research Applications
1-(3-Phenylpropyl)piperazine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperazine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Phenylpropyl)piperazine-2,6-dione include:
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(2-Phenylethyl)piperazine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of carbonyl groups at the 2 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106206-86-4 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(3-phenylpropyl)piperazine-2,6-dione |
InChI |
InChI=1S/C13H16N2O2/c16-12-9-14-10-13(17)15(12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 |
InChI Key |
BWOASSKPUGHZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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